Cas no 1342215-16-0 (2-(3-methylpyridin-4-yl)oxyethan-1-amine)

2-(3-methylpyridin-4-yl)oxyethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(3-methylpyridin-4-yl)oxyethan-1-amine
- 1342215-16-0
- 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine
- 2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine
- EN300-1848846
- CS-0280098
- AKOS013521291
-
- インチ: 1S/C8H12N2O/c1-7-6-10-4-2-8(7)11-5-3-9/h2,4,6H,3,5,9H2,1H3
- InChIKey: ATHKIZBIOWJYBM-UHFFFAOYSA-N
- ほほえんだ: O(CCN)C1C=CN=CC=1C
計算された属性
- せいみつぶんしりょう: 152.094963011g/mol
- どういたいしつりょう: 152.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 48.1Ų
2-(3-methylpyridin-4-yl)oxyethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848846-10.0g |
2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |
1342215-16-0 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1848846-5.0g |
2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |
1342215-16-0 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1848846-1g |
2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |
1342215-16-0 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1848846-5g |
2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |
1342215-16-0 | 5g |
$1821.0 | 2023-09-19 | ||
Enamine | EN300-1848846-10g |
2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |
1342215-16-0 | 10g |
$2701.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350768-1g |
2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine |
1342215-16-0 | 98% | 1g |
¥25315.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350768-50mg |
2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine |
1342215-16-0 | 98% | 50mg |
¥22997.00 | 2024-08-09 | |
Enamine | EN300-1848846-0.25g |
2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |
1342215-16-0 | 0.25g |
$579.0 | 2023-09-19 | ||
Enamine | EN300-1848846-2.5g |
2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |
1342215-16-0 | 2.5g |
$1230.0 | 2023-09-19 | ||
Enamine | EN300-1848846-1.0g |
2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |
1342215-16-0 | 1g |
$1172.0 | 2023-06-03 |
2-(3-methylpyridin-4-yl)oxyethan-1-amine 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
2-(3-methylpyridin-4-yl)oxyethan-1-amineに関する追加情報
2-(3-Methylpyridin-4-yl)oxyethan-1-amine: A Comprehensive Overview
2-(3-Methylpyridin-4-yl)oxyethan-1-amine (CAS No. 1342215-16-0) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various fields of research and application. This compound, often referred to by its systematic name or simply as methylpyridine derivative, belongs to the broader category of heterocyclic amines and has demonstrated potential in areas such as pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 2-(3-methylpyridin-4-yl)oxyethan-1-amine comprises a pyridine ring substituted with a methyl group at the 3-position and an oxyethylene chain attached to the 4-position. This configuration imparts the compound with unique electronic and steric properties, making it amenable to a wide range of chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in drug discovery programs targeting various therapeutic areas.
One of the most notable applications of this compound is in the development of antimicrobial agents. Researchers have explored its ability to inhibit bacterial growth by disrupting cell membrane integrity or interfering with essential metabolic pathways. For instance, a study published in 2023 demonstrated that 2-(3-methylpyridin-4-yl)oxyethan-1-amine derivatives exhibit potent activity against multidrug-resistant strains of *Staphylococcus aureus* and *Escherichia coli*. These findings underscore its potential as a lead compound for developing novel antibiotics.
In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. Preclinical studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/AKT/mTOR axis. A 2023 study published in *Journal of Medicinal Chemistry* reported that methylpyridine derivative analogs selectively target cancer cells while sparing normal cells, indicating a promising therapeutic index.
The synthesis of 2-(3-methylpyridin-4-yl)oxyethan-1-amine involves a multi-step process that typically begins with the preparation of the pyridine ring followed by functionalization at specific positions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. For example, the use of palladium-catalyzed cross-coupling reactions has significantly streamlined the construction of the oxyethylene chain.
From an industrial perspective, this compound is increasingly being utilized as an intermediate in the production of specialty chemicals. Its ability to undergo nucleophilic substitution and condensation reactions makes it valuable in the synthesis of complex molecules with tailored functionalities. Moreover, its stability under various reaction conditions ensures high yields and reproducibility, which are critical factors in large-scale manufacturing.
Looking ahead, ongoing research is focused on expanding the scope of applications for methylpyridine derivative compounds. Collaborative efforts between academic institutions and pharmaceutical companies are exploring its potential as a component in drug delivery systems and as a building block for advanced materials such as conductive polymers. These developments highlight the compound's versatility and its pivotal role in driving innovation across multiple disciplines.
In conclusion, 2-(3-methylpyridin-4-yl)oxyethan-1-amine (CAS No. 1342215-16-0) stands out as a significant molecule with diverse applications and promising prospects for future research. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in advancing scientific discovery and industrial innovation.
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